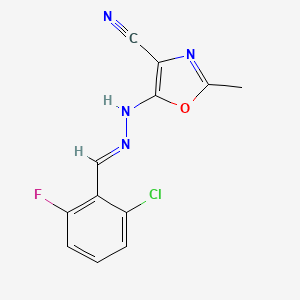
(E)-5-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-5-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H8ClFN4O and its molecular weight is 278.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-5-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate aldehydes. The specific reaction pathway includes:
- Formation of Hydrazone : The reaction of 2-chloro-6-fluorobenzaldehyde with a suitable hydrazine derivative leads to the formation of the hydrazone intermediate.
- Cyclization : The hydrazone undergoes cyclization to form the oxazole ring, yielding the final product.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro assays focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of hydrazones, including those related to this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 12.5 µg/mL |
| 2 | Escherichia coli | 25 µg/mL |
| 3 | Candida albicans | 15 µg/mL |
These results suggest that the compound possesses comparable efficacy to established antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Various studies have demonstrated its cytotoxic effects against several cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Colorectal cancer (HT-29)
The compound's activity is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 8 |
| HT-29 | 12 |
These findings highlight a selective cytotoxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the structure of the compound significantly influence its biological activity. For instance:
- Electron-donating groups (e.g., methoxy) enhance antiproliferative activity.
- Electron-withdrawing groups (e.g., chloro) can either increase or decrease activity depending on their position relative to other substituents.
The most active derivatives often contain a combination of electron-donating and electron-withdrawing groups that optimize their interaction with biological targets .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on MCF-7 Cells : In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 cells, with increased levels of caspase activation observed.
- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential as an effective anticancer agent.
Eigenschaften
IUPAC Name |
5-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4O/c1-7-17-11(5-15)12(19-7)18-16-6-8-9(13)3-2-4-10(8)14/h2-4,6,18H,1H3/b16-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKXIHIEDKEIQC-OMCISZLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NN=CC2=C(C=CC=C2Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(O1)N/N=C/C2=C(C=CC=C2Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














